



An In-depth Technical Guide to 1-Phenylcyclopropan-1-ol

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Compound of Interest		
Compound Name:	1-Phenylcyclopropan-1-ol	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Phenylcyclopropan-1-ol**, a versatile organic compound with applications in synthetic chemistry and potential relevance in medicinal chemistry. This document details its chemical identity, physical and spectroscopic properties, synthesis protocols, and reactivity, with a focus on providing actionable information for laboratory and research settings.

Chemical Identity and Structure

1-Phenylcyclopropan-1-ol is a tertiary alcohol characterized by the presence of a phenyl group and a hydroxyl group attached to the same carbon atom of a cyclopropane ring.

IUPAC Name: 1-phenylcyclopropan-1-ol[1]

Chemical Structure:

Molecular Formula: C₉H₁₀O[1]

CAS Number: 29526-96-3[1]

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of **1-Phenylcyclopropan-1-ol** is provided below. This data is essential for its handling, characterization, and use in chemical



reactions.

Property	Value	Source
Molecular Weight	134.17 g/mol	[1]
Boiling Point	93-95 °C at 30 Torr	[2]
Density (Predicted)	1.189 ± 0.06 g/cm ³	[2]
pKa (Predicted)	14.49 ± 0.20	[2]
LogP (Predicted)	1.4	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	1	[1]

Spectroscopic Data:

• ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra for **1-Phenylcyclopropan-1-ol** are available in public databases such as PubChem.[1] This data is crucial for the verification of the compound's identity and purity after synthesis or before use.

Synthesis of 1-Phenylcyclopropan-1-ol

The synthesis of cyclopropanol derivatives can be achieved through various methods. A common approach involves the cyclopropanation of an enol or enolate precursor.

Experimental Protocol: A General Method for Synthesis

While a specific detailed protocol for **1-phenylcyclopropan-1-ol** was not found in the immediate search, a general and widely applicable method for the synthesis of similar cyclopropanols is the Kulinkovich reaction. This reaction involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. For the synthesis of **1-phenylcyclopropan-1-ol**, methyl benzoate would be a suitable starting ester.

Reaction Scheme:



Materials:

- Methyl benzoate
- Ethylmagnesium bromide (EtMgBr) solution
- Titanium(IV) isopropoxide (Ti(O-iPr)₄)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Standard laboratory glassware for anhydrous reactions

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl benzoate in anhydrous THF.
- Cool the solution to 0 °C in an ice bath.
- Add titanium(IV) isopropoxide to the solution.
- Slowly add the ethylmagnesium bromide solution via the dropping funnel while maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure.



 Purify the crude product by column chromatography on silica gel to obtain pure 1phenylcyclopropan-1-ol.

Reactivity and Potential Applications

The reactivity of **1-phenylcyclopropan-1-ol** is largely dictated by the strained three-membered ring and the tertiary alcohol functionality.

Ring-Opening Reactions:

Due to the inherent ring strain, cyclopropanols can undergo ring-opening reactions under various conditions, often catalyzed by transition metals.[3][4][5] These reactions can proceed via different mechanisms, leading to a variety of products. For instance, the cleavage of the C1-C2 or C1-C3 bond can generate homoenolate equivalents, which are valuable intermediates in organic synthesis.[3]

Diagram of a General Synthesis Workflow:



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Caption: General workflow for the synthesis of **1-Phenylcyclopropan-1-ol**.

Applications in Drug Development:

The cyclopropane motif is of significant interest in medicinal chemistry as it can serve as a bioisosteric replacement for other groups, such as phenyl rings or gem-dimethyl groups, potentially improving metabolic stability and binding affinity.[6] While direct applications of **1-phenylcyclopropan-1-ol** in drug development are not extensively documented, its derivatives, such as those with modified functional groups, have been investigated as potent and selective ligands for various receptors, including sigma receptors, which are implicated in a range of neurological disorders.



Conclusion

1-Phenylcyclopropan-1-ol is a valuable synthetic intermediate with a rich and diverse reactivity profile. The information and protocols provided in this guide are intended to support researchers and scientists in the synthesis, characterization, and application of this compound in their respective fields. Further exploration of its derivatives may unveil novel therapeutic agents, underscoring the importance of this chemical scaffold in modern drug discovery.

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